molecular formula C26H24O6 B7756607 methyl 5-methyl-4-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate

methyl 5-methyl-4-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate

Cat. No.: B7756607
M. Wt: 432.5 g/mol
InChI Key: FDICBVLNOFQYQE-UHFFFAOYSA-N
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Description

Methyl 5-methyl-4-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate is a complex organic compound that belongs to the class of furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-4-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furan ring, the introduction of the chromen moiety, and the esterification process to form the final product. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions often involve controlled temperatures and specific catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize efficiency, reduce costs, and ensure consistent quality. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-4-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions vary depending on the desired transformation, but typically involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 5-methyl-4-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 5-methyl-4-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 5-methyl-4-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate can be compared with other similar compounds, such as:

By comparing these compounds, researchers can identify the unique features and potential advantages of this compound in various applications.

Properties

IUPAC Name

methyl 5-methyl-4-[(2-oxo-4-phenyl-6-propylchromen-7-yl)oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O6/c1-4-8-18-11-21-20(17-9-6-5-7-10-17)13-25(27)32-23(21)14-22(18)30-15-19-12-24(26(28)29-3)31-16(19)2/h5-7,9-14H,4,8,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDICBVLNOFQYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OCC3=C(OC(=C3)C(=O)OC)C)OC(=O)C=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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